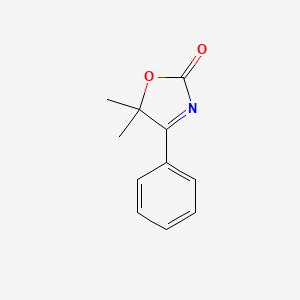
5,5-Dimethyl-4-phenyl-1,3-oxazol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one is a heterocyclic compound belonging to the oxazoline family. Oxazolines are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyl-3-oxazolin-2-one typically involves the cyclization of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a reagent, which facilitates the cyclodehydration process at room temperature . Another approach involves the use of propargylic amines and carbon dioxide under mild reaction conditions, catalyzed by a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo [4.4.0]dec-5-ene (TBD) .
Industrial Production Methods
Industrial production methods for this compound often leverage continuous flow processes to enhance efficiency and safety. For instance, the use of manganese dioxide in a packed reactor allows for the oxidative aromatization of oxazolines to oxazoles, providing a streamlined and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are often employed under acidic conditions.
Major Products
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: Depending on the substituent introduced, various phenyl-substituted oxazolinones can be formed.
Applications De Recherche Scientifique
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-4-phenyl-3-oxazolin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The compound’s unique structure allows it to participate in stereospecific transformations, making it valuable in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom, known for its biological activities.
Oxazolidinone: A related compound with significant antibacterial properties, used in pharmaceuticals like linezolid.
Uniqueness
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a chiral auxiliary and in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
33664-90-3 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5,5-dimethyl-4-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
NSIDZVDEAGIFAD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NC(=O)O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


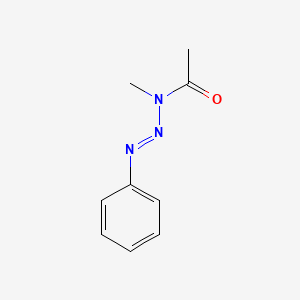
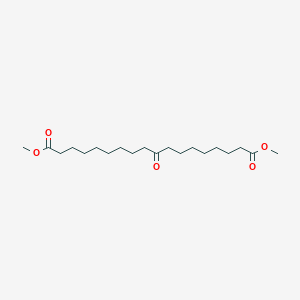
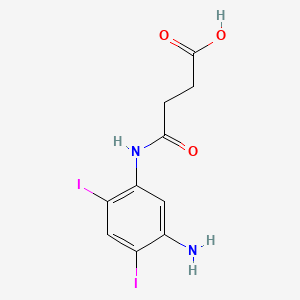
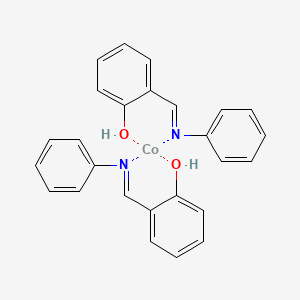
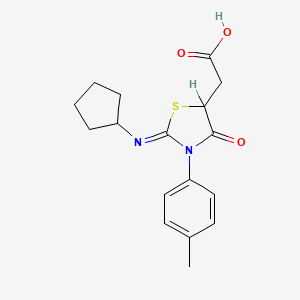
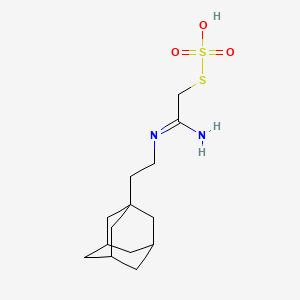
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
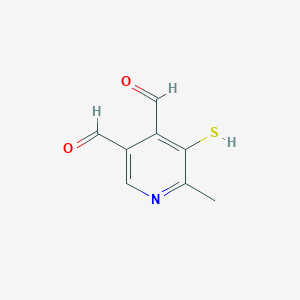
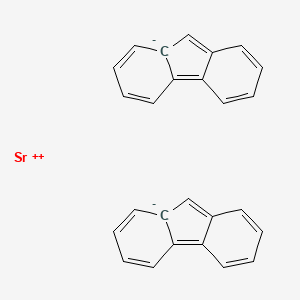
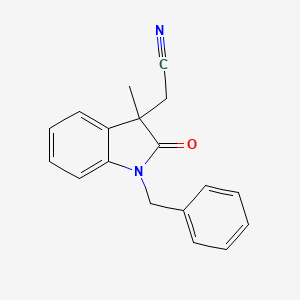

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
